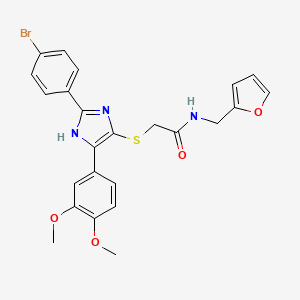

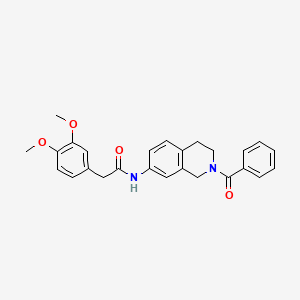

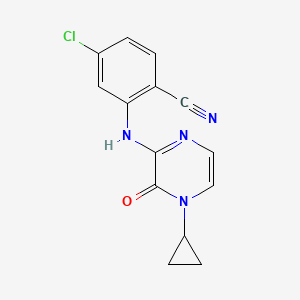

![molecular formula C20H19N5O B2511670 3-(3,4-Dimethylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893918-78-0](/img/structure/B2511670.png)

3-(3,4-Dimethylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(3,4-Dimethylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one" is a derivative of triazolopyrimidinone, a class of heterocyclic compounds that have been extensively studied for their potential biological activities. These compounds are characterized by a fused triazole and pyrimidine ring system, which can be further substituted with various functional groups to modulate their chemical and biological properties.

Synthesis Analysis

The synthesis of triazolopyrimidinone derivatives often involves the cyclization of amino pyrimidines with reagents that introduce the triazole moiety. For instance, the synthesis of 3-alkyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones has been achieved through nitrosative cyclization of diamino pyrimidinones with nitrous acid, followed by regioselective alkylation . Similarly, the synthesis of related compounds, such as triazolo[1,5-a]pyrimidines, has been performed using three-component condensation reactions .

Molecular Structure Analysis

The molecular structure of triazolopyrimidinone derivatives is characterized by the presence of a triazole ring fused to a pyrimidine ring. The substitution pattern on these rings can significantly influence the molecular conformation and the potential for intermolecular interactions, such as hydrogen bonding. For example, the ligand 4,6-dimethyl-1,2,3-triazolo[4,5-d]-pyrimidin-5,7-dionato exhibits versatile binding behavior with divalent cations, forming complexes with different nuclearities and dimensionalities .

Chemical Reactions Analysis

Triazolopyrimidinones can undergo various chemical reactions, including alkylation, cyclocondensation, and reactions with active methylene compounds. The reactivity can be influenced by the substituents present on the triazole and pyrimidine rings. For example, the compound 3-acetyl-1,7-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one reacts with N,N-dimethylformamide dimethylacetal to yield an enaminone, which can further react to form various heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidinone derivatives are influenced by their molecular structure. These properties include solubility, melting point, and the ability to form crystalline structures. The presence of hydrogen bond donors and acceptors, such as nitrogen atoms in the triazole and pyrimidine rings, can lead to the formation of supramolecular architectures through hydrogen bonding, as seen in the complexes formed with the ligand 4,6-dimethyl-1,2,3-triazolo[4,5-d]-pyrimidin-5,7-dionato . Additionally, the electronic properties of these compounds can be tuned by substituents, affecting their potential as inhibitors of enzymes like phosphatidylinositol 3-kinase .

Scientific Research Applications

Antibacterial Properties

One significant application of compounds structurally related to 3-(3,4-Dimethylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one is in the development of antibacterial agents. Kumar et al. (2009) synthesized a series of triazolopyrimidines, demonstrating potent antibacterial activity against Gram-positive and Gram-negative bacteria, outperforming some commercially available antibiotics (Kumar, Nair, Dhiman, Sharma, & Prakash, 2009). Similarly, Prakash et al. (2004) reported the synthesis of triazolopyrimidines with substantial antibacterial activity against various bacterial strains (Prakash, Bhardwaj, Kumar, Tyagi, & Aneja, 2004).

Chemical Synthesis and Modification

These compounds are also noteworthy in chemical synthesis and modification. Khashi, Davoodnia, and Rao Lingam (2015) described the synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing their potential in creating diverse molecular structures (Khashi, Davoodnia, & Rao Lingam, 2015). Farghaly (2008) detailed the reactions of a related triazolopyrimidinone compound with various reagents, highlighting its versatility in producing a range of derivatives with potential biological activities (Farghaly, 2008).

Crystal Structure and Spectroscopic Analysis

The crystal structure and spectroscopic analysis of triazolopyrimidine derivatives have been a focus area, providing insights into their molecular configurations. Lahmidi et al. (2019) performed an extensive study on the crystal structure, spectroscopic characterization, and antibacterial activity of a novel derivative, highlighting the significance of structural analysis in understanding these compounds' properties (Lahmidi, Anouar, El Hamdaoui, Ouzidan, Kaur, Jasinski, Sebbar, Essassi, & El Moussaouiti, 2019).

Potential in Pharmacological and Toxicological Studies

The pharmacological and toxicological profiles of triazolopyrimidine derivatives are also an area of research interest. Medwid et al. (1990) prepared triazolo[1,5-c]pyrimidines as potential antiasthma agents, indicating the scope of these compounds in therapeutic applications (Medwid, Paul, Baker, Brockman, Du, Hallett, Hanifin, Hardy, Tarrant, & Torley, 1990).

properties

IUPAC Name |

3-(3,4-dimethylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O/c1-13-5-4-6-16(9-13)11-24-12-21-19-18(20(24)26)22-23-25(19)17-8-7-14(2)15(3)10-17/h4-10,12H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPVQGNFZBSEKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC(=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

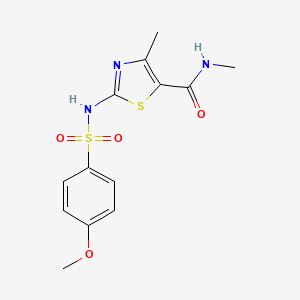

![2-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2511596.png)

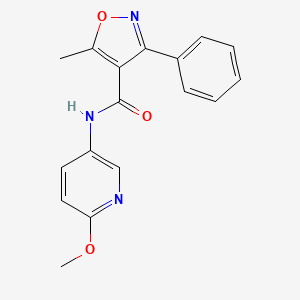

![2-[1-(1,2,5-Dithiazepan-5-yl)ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2511597.png)

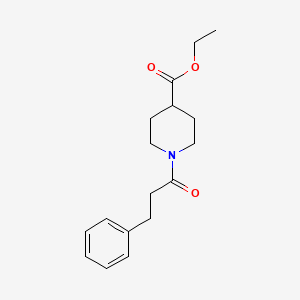

![4-chloro-N-(9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide](/img/structure/B2511599.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2511602.png)